3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea
Description
3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea is a synthetic urea derivative characterized by a central urea core (NHCONH) substituted with two distinct functional groups: a 2-(thiophen-2-yl)ethyl moiety and a 2-chloroacetyl group. Its molecular formula is C₉H₁₀ClN₃O₂S, with a molecular weight of 259.73 g/mol. The thiophene moiety enhances aromatic interactions, while the chloroacetyl group provides a site for nucleophilic substitution, enabling further chemical modifications.
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylethylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-6-8(13)12-9(14)11-4-3-7-2-1-5-15-7/h1-2,5H,3-4,6H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYNGIMCBDYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196399 | |
| Record name | 2-Chloro-N-[[[2-(2-thienyl)ethyl]amino]carbonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871909-82-9 | |
| Record name | 2-Chloro-N-[[[2-(2-thienyl)ethyl]amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871909-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[[[2-(2-thienyl)ethyl]amino]carbonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea typically involves the reaction of 2-chloroacetyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas or thioureas.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea can be contextualized by comparing it with analogous urea derivatives. Below is an analysis of key analogs, supported by synthesis data and structural insights:
1-(2-Methylphenyl)-3-[2-(3-Difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea
- Structure: Features a quinoxaline-sulfanyl group and a methylphenyl substituent.
- Synthesis: Synthesized via condensation of 1-(2-chloroacetyl)-3-(2-methylphenyl)-urea with 3-difluoromethyl-quinoxaline-2-thiol in ethanol at 80°C, achieving a 93% yield .
- The difluoromethyl group increases electron-withdrawing effects, which may stabilize the compound against hydrolysis. The target compound’s chloroacetyl group offers greater reactivity for nucleophilic substitution than the acetyl group in this analog.
Tetrahydrobenzo[b]thiophene-Based Ureas (7a–7d)
- Structures: Include variants with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate cores, coupled with hydrazono or benzoyl substituents .
- Comparison: The tetrahydrobenzo[b]thiophene scaffold provides a partially saturated ring, reducing aromaticity but improving solubility. The chloroacetyl group in the target compound contrasts with the benzoyl/hydrazono groups in these analogs, which may alter hydrogen-bonding capacity and biological target specificity.
1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
- Structure : Substituted with a thiadiazole ring and a styryl group .
- Comparison: The thiadiazole heterocycle (vs. The target compound’s chloroacetyl group offers distinct reactivity compared to the thiadiazole’s sulfur and nitrogen atoms.
3-(2-Aminoethyl)-1-(thiophen-2-yl)urea
- Structure: Substituted with an aminoethyl group instead of chloroacetyl .
- Molecular Weight : 185.25 g/mol (vs. 259.73 g/mol for the target compound).
- Comparison: The aminoethyl group provides a primary amine for further derivatization (e.g., amide coupling), whereas the chloroacetyl group in the target compound is electrophilic, favoring reactions with nucleophiles (e.g., thiols or amines).
Research Findings and Implications
- Functional Group Impact: The chloroacetyl group in the target compound offers unique reactivity compared to aminoethyl or benzoyl groups, making it suitable for designing prodrugs or covalent inhibitors.
- Heterocycle Effects : Thiophene (target compound) vs. thiadiazole or tetrahydrobenzo[b]thiophene alters electronic properties and binding affinities, which could be critical in medicinal chemistry applications.
Biological Activity
3-(2-Chloroacetyl)-1-[2-(thiophen-2-yl)ethyl]urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 246.71 g/mol. The compound features a chloroacetyl group and a thiophene ring, which contribute to its unique reactivity profile and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
- Aromatic Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.
These interactions suggest that the compound may exhibit antimicrobial and anticancer activities, making it a candidate for further research in therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A comparative study showed that related compounds demonstrated inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, hybrids incorporating thiophene structures have shown promising results:
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Hybrid A | 15 (S. aureus) | 40 |
| Hybrid B | 18 (E. coli) | 70 |
These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this urea derivative.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, compounds with similar chloroacetyl groups have been shown to induce DNA cross-linking, which is crucial for their therapeutic efficacy against tumors. A study indicated that derivatives with enhanced cross-linking capabilities exhibited significantly higher antitumor activity compared to their counterparts lacking such properties.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism involved the induction of apoptosis and cell cycle arrest.
- Cell Line : Mia PaCa-2
- IC50 Value : 25 µM
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to evaluate how modifications to the thiophene ring or chloroacetyl group affected biological activity. It was found that substituents on the thiophene ring significantly influenced both antimicrobial and anticancer activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
